4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
Overview
Description
4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a useful research compound. Its molecular formula is C13H11N3OS and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.06228316 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds derived from the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, including the one , have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity is significant for anticancer research. For example, a study demonstrated that a compound similar to the one was the most potent dual inhibitor of human TS and human DHFR known at the time (Gangjee et al., 2008).
Antioxidant Activity
Another research application is in the field of antioxidant activity. Derivatives of thieno[2,3-d]pyrimidine have been synthesized and screened for their in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring demonstrated significant radical scavenging activity (Kotaiah et al., 2012).
Antimicrobial Activities
Additionally, derivatives of thieno[2,3-d]pyrimidine, including structures similar to the one , have been explored for their antimicrobial activities. For instance, a study synthesized novel derivatives that exhibited antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Behalo, 2008).
Anticancer Activity
In the field of cancer research, various thieno[2,3-d]pyrimidine derivatives have shown potential as antitumor agents. For example, some synthesized compounds exhibited antimicrobial activity against strains of bacteria and fungi, and also demonstrated potential as anticancer agents (Vlasov et al., 2018).
Future Directions
The future directions for research on “4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol” could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of other thieno[2,3-d]pyrimidines, it could be of interest in medicinal chemistry .
Properties
IUPAC Name |
4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-11-12(14-7-15-13(11)18-8)16-9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKQMPHSEGOSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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